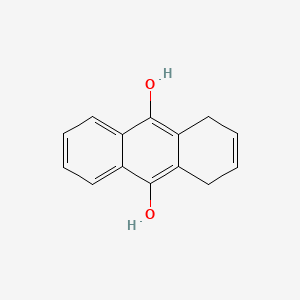
1,4-Dihydroanthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroanthracene-9,10-diol is an organic compound with the molecular formula C14H12O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the anthracene ring system, and it exists in a dihydro form, meaning it has two additional hydrogen atoms compared to anthracene .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroanthracene-9,10-diol can be synthesized through the reduction of 9,10-anthraquinone. One common method involves the use of hydrogen gas and a platinum catalyst to achieve this reduction . Another method employs hydrogen gas and a nickel catalyst, or sodium sulfite under alkaline conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of hydrogenation with platinum or nickel catalysts is common due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
1,4-Dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be further reduced to form different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in xylene.
Reduction: Hydrogen gas with platinum or nickel catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as bromine for bromination reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated anthracene derivatives.
科学的研究の応用
1,4-Dihydroanthracene-9,10-diol has several applications in scientific research:
作用機序
The mechanism of action of 1,4-Dihydroanthracene-9,10-diol involves its ability to undergo redox reactions. The hydroxyl groups at the 9 and 10 positions can participate in hydrogen bonding and electron transfer processes, making it a useful intermediate in various chemical reactions . Its molecular targets and pathways are primarily related to its redox properties and its ability to form stable complexes with other molecules .
類似化合物との比較
Similar Compounds
9,10-Dihydroxyanthracene: This compound is similar in structure but lacks the additional hydrogen atoms present in 1,4-Dihydroanthracene-9,10-diol.
Anthracene-9,10-diol: Another similar compound, differing in the position of the hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and its dihydro form, which imparts different chemical reactivity compared to its fully aromatic counterparts . This makes it a valuable compound for specific synthetic applications and research studies .
特性
CAS番号 |
56136-13-1 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
1,4-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6,15-16H,7-8H2 |
InChIキー |
XNGBCVRGPNWAGY-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
正規SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)O)O |
Key on ui other cas no. |
56136-13-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















